Cas no 2228744-15-6 (2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol)

2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol structure
2228744-15-6 structure
Product name:2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
CAS No:2228744-15-6
MF:C9H12ClNO2
Molecular Weight:201.650081634521
CID:6615721
PubChem ID:165635227

2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol 化学的及び物理的性質

名前と識別子

    • 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
    • 2228744-15-6
    • EN300-1986168
    • インチ: 1S/C9H12ClNO2/c10-7-1-2-9(13)8(3-7)6(4-11)5-12/h1-3,6,12-13H,4-5,11H2
    • InChIKey: BKVCMUBDAKDQDR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(CO)CN)O

計算された属性

  • 精确分子量: 201.0556563g/mol
  • 同位素质量: 201.0556563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5Ų
  • XLogP3: 0.6

2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1986168-1.0g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
1g
$1157.0 2023-06-03
Enamine
EN300-1986168-0.5g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
0.5g
$1111.0 2023-09-16
Enamine
EN300-1986168-10g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
10g
$4974.0 2023-09-16
Enamine
EN300-1986168-0.25g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
0.25g
$1065.0 2023-09-16
Enamine
EN300-1986168-5g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
5g
$3355.0 2023-09-16
Enamine
EN300-1986168-1g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
1g
$1157.0 2023-09-16
Enamine
EN300-1986168-2.5g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
2.5g
$2268.0 2023-09-16
Enamine
EN300-1986168-10.0g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
10g
$4974.0 2023-06-03
Enamine
EN300-1986168-0.05g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
0.05g
$972.0 2023-09-16
Enamine
EN300-1986168-5.0g
2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol
2228744-15-6
5g
$3355.0 2023-06-03

2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol 関連文献

2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenolに関する追加情報

Professional Introduction to Compound with CAS No. 2228744-15-6 and Product Name: 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol

The compound with the CAS number 2228744-15-6 and the product name 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both an amino group and a hydroxy group in its molecular structure, combined with a chlorophenolic moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, the development of novel compounds with complex molecular architectures has been a focal point in drug discovery. The compound in question, 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol, has been studied for its potential pharmacological properties. Specifically, its ability to interact with biological targets has been explored, particularly in the context of modulating enzyme activity and receptor binding. The chlorophenol moiety is known for its broad spectrum of biological activities, while the amino and hydroxy functional groups provide additional sites for chemical derivatization, enabling the synthesis of analogs with enhanced efficacy and selectivity.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that it may possess properties akin to those of established drugs, thereby reducing the risk associated with novel compound development. Furthermore, the compound’s dual functionality—combining both basic and acidic properties—makes it an attractive candidate for designing molecules that can interact with multiple targets simultaneously. Such multitarget engagement is increasingly recognized as a key strategy in modern drug design to achieve synergistic therapeutic effects.

Recent studies have highlighted the importance of computational methods in predicting the biological activity of new compounds. The molecular modeling of 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol has revealed potential binding interactions with various enzymes and receptors implicated in human diseases. These computational insights have guided experimental efforts, leading to the identification of promising derivatives that exhibit improved pharmacokinetic profiles. The integration of computational chemistry with experimental validation has accelerated the discovery process, making this compound a valuable asset in pharmaceutical research.

The synthesis of 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol involves multi-step organic reactions that showcase the expertise required in medicinal chemistry. The introduction of the amino group at the 1-position and the hydroxy group at the 3-position of the propan-2-yl chain requires precise control over reaction conditions to ensure high yield and purity. Additionally, the chlorophenolic ring must be synthesized or introduced carefully to avoid unwanted side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, which is crucial for their transition from laboratory research to clinical development.

Beyond its structural complexity, 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol has been investigated for its potential role in addressing unmet medical needs. Preliminary pharmacological studies suggest that it may exhibit anti-inflammatory, antimicrobial, or anticancer properties. These findings are particularly intriguing given the growing demand for novel therapeutic agents that can overcome resistance mechanisms associated with existing treatments. The compound’s ability to modulate key biological pathways makes it a promising candidate for further investigation in preclinical models.

The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, or adverse side effects. However, modifications to 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol have shown promise in addressing these issues. By exploring different synthetic routes or introducing additional functional groups, researchers can optimize its pharmacokinetic properties without compromising its core bioactivity. Such efforts are essential for translating promising candidates into viable drug candidates that can benefit patients worldwide.

In conclusion, 2-(1-amino-3-hydroxypropan-2-yl)-4-chlorophenol (CAS No. 2228744-15-6) represents a significant contribution to pharmaceutical chemistry due to its unique structure and potential therapeutic applications. Its dual functionality and structural similarity to known bioactive molecules make it an attractive candidate for further research and development. As computational methods continue to enhance our understanding of molecular interactions, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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